

3-Nitroquinolin-4-ol chemical properties and structure

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Compound of Interest

Compound Name: 3-Nitroquinolin-4-ol

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An In-Depth Technical Guide to **3-Nitroquinolin-4-ol**: Structure, Properties, and Applications

Abstract

3-Nitroquinolin-4-ol, systematically known as 3-nitro-1H-quinolin-4-one, is a heterocyclic compound of significant interest in medicinal chemistry and materials science.^{[1][2]} As a derivative of the quinoline scaffold, a privileged structure in numerous biologically active molecules, it serves as a valuable building block for drug discovery.^{[3][4]} This technical guide provides a comprehensive overview of its core chemical properties, with a particular focus on the critical aspect of its keto-enol tautomerism, which dictates its structure and reactivity. We will delve into its synthesis, spectroscopic characterization, potential chemical transformations, and known biological context. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile chemical entity.

Molecular Identity and Structure

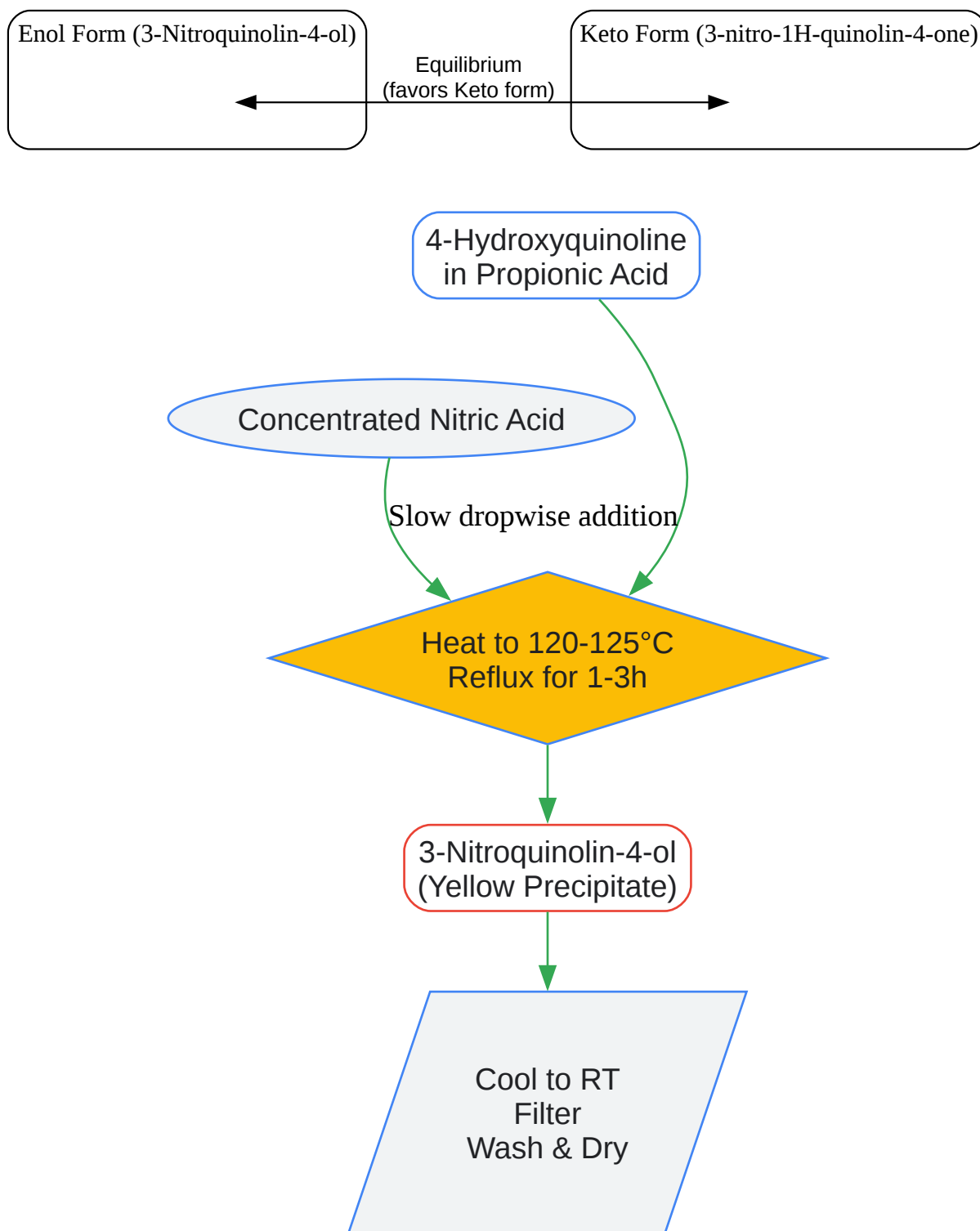
Nomenclature and Key Identifiers

The compound is commonly referred to as **3-Nitroquinolin-4-ol**, but its predominant tautomeric form gives it the IUPAC designation of 3-nitro-1H-quinolin-4-one.^[1] This duality is central to understanding its chemistry.

Property	Value	Source
IUPAC Name	3-nitro-1H-quinolin-4-one	PubChem[1]
Common Names	3-Nitroquinolin-4-ol, 3-nitro-4-hydroxyquinoline	PubChem[1]
CAS Number	50332-66-6	Sigma-Aldrich[5]
Molecular Formula	C ₉ H ₆ N ₂ O ₃	PubChem[1]
Molecular Weight	190.16 g/mol	Sigma-Aldrich[5]
InChI Key	ZWISCKSGNCMAQO-UHFFFAOYSA-N	Sigma-Aldrich[5]

The Critical Question of Tautomerism: 4-ol vs. 4-one

Like many hydroxy-substituted azaheterocycles, **3-Nitroquinolin-4-ol** exists in a tautomeric equilibrium between the keto (amide) form, 3-nitro-1H-quinolin-4-one, and the enol (phenol) form, **3-nitroquinolin-4-ol**. Spectroscopic and crystallographic studies on related 4-quinolone systems overwhelmingly indicate that the keto form is the more stable and predominant tautomer in both solid and solution phases.[6][7] The stability of the keto form is attributed to the formation of a conjugated amide system, which is energetically favorable.



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Caption: General workflow for the synthesis of **3-Nitroquinolin-4-ol**.

Step-by-Step Experimental Protocol: This protocol is adapted from established procedures. [2]

- Dissolution: Dissolve 4-hydroxyquinoline (1.0 eq) in propionic acid (approx. 8 mL per gram of starting material).
 - Causality: Propionic acid serves as a suitable polar solvent that can withstand the high reaction temperatures required.
- Heating: Heat the solution to 120-125 °C with stirring.
- Nitration: Prepare a solution of concentrated nitric acid (approx. 1.2 eq) diluted with a small amount of propionic acid. Add this nitrating mixture dropwise to the heated solution over 1.5 hours.
 - Causality: Slow, dropwise addition is crucial to control the exothermic reaction and prevent over-nitration or degradation of the starting material. A yellow precipitate should begin to form.
- Reflux: After the addition is complete, reflux the reaction mixture for an additional 1-3 hours to ensure the reaction goes to completion.
 - Causality: Refluxing at a constant high temperature provides the necessary activation energy to complete the nitration.
- Isolation: Stop heating and allow the mixture to cool to room temperature.
- Purification: Filter the resulting solid precipitate. Wash the filter cake sequentially with ethanol, water, and then ethanol again to remove residual acid and impurities. [2]7. Drying: Dry the final product under a vacuum to yield the **3-Nitroquinolin-4-ol** as a yellow solid.

Chemical Reactivity Profile

The molecule possesses several reactive sites:

- Nitro Group: Can be readily reduced to an amino group (3-aminoquinolin-4-ol), a key intermediate for further functionalization, such as in the synthesis of fused heterocyclic systems.

- N-H of the Amide: The proton is acidic and can be removed by a base, allowing for N-alkylation or N-acylation reactions.
- Aromatic Rings: The benzene ring is deactivated towards further electrophilic substitution due to the electron-withdrawing nature of the quinolone and nitro groups. However, nucleophilic aromatic substitution may be possible under specific conditions.

Analytical & Spectroscopic Characterization

Structural elucidation relies on a combination of modern spectroscopic techniques. While definitive spectra require experimental acquisition, the expected features can be expertly predicted. [\[8\]](#)[\[9\]](#)[\[10\]](#)

Technique	Purpose	Expected Key Features
^1H NMR	Maps proton environment and connectivity	- Signals in the 7.0-8.5 ppm range for the 4 protons on the benzene ring. - A distinct singlet for the proton at the C2 position. - A broad singlet at high chemical shift (>10 ppm) for the N-H proton.
^{13}C NMR	Identifies unique carbon atoms	- 8 aromatic/vinylic carbons in the 115-145 ppm range. - A key downfield signal around 175-180 ppm corresponding to the C4 carbonyl (C=O) carbon, which is strong evidence for the keto tautomer.
FT-IR	Identifies functional groups	- A broad peak around 3200-3400 cm^{-1} for the N-H stretch. - A strong C=O (amide) stretch around 1650-1680 cm^{-1} . - Two strong, characteristic peaks for the NO_2 group: asymmetric stretch ($\sim 1550 \text{ cm}^{-1}$) and symmetric stretch ($\sim 1350 \text{ cm}^{-1}$).
Mass Spec.	Determines molecular weight and fragmentation	- Molecular ion peak $[\text{M}]^+$ at $m/z \approx 190$. - Common fragmentation patterns including the loss of NO_2 ($m/z -46$) and CO ($m/z -28$).

| X-ray Cryst. | Determines 3D structure in solid-state | - Provides definitive proof of the predominant tautomer by measuring bond lengths (a C=O double bond vs. a C-O single bond).
[11] - Elucidates intermolecular interactions like hydrogen bonding. |




Biological Significance and Applications in Drug Discovery

The therapeutic potential of **3-Nitroquinolin-4-ol** stems from the combination of two powerful pharmacophores.

- **The Quinoline Scaffold:** This is a "privileged structure" found in a vast array of pharmaceuticals, including the well-known antimalarial chloroquine and numerous antibacterial agents (fluoroquinolones). [3][12][13] Its planar structure allows it to intercalate with DNA or bind to enzyme active sites.
- **The Nitro Group:** Nitroaromatic compounds are well-established antimicrobial and anticancer agents. [14] They often function as prodrugs; the nitro group is reduced under the hypoxic conditions found in many tumors and microbial environments to produce cytotoxic reactive nitrogen species. [14] This combination makes **3-Nitroquinolin-4-ol** and its derivatives promising candidates for:
 - **Anticancer Agents:** The quinolone core can target enzymes like topoisomerase or DNA gyrase, while the nitro group provides a mechanism for hypoxia-activated cytotoxicity. [13]
 - **Antibacterial Agents:** The 4-quinolone structure is the core of many antibiotics. [15] Modifications at the C3 position are known to modulate antibacterial activity.
- **Antiparasitic Compounds:** As a structural analog of other quinoline-based antimalarials, it serves as a scaffold for developing new agents to combat drug-resistant strains of parasites. [16]

Safety and Handling

3-Nitroquinolin-4-ol is a hazardous substance and must be handled with appropriate precautions. [1] GHS Hazard Classification:

Pictogram	Code	Hazard Statement	Source
	H301	Toxic if swallowed	PubChem [1][2]
	H315	Causes skin irritation	PubChem [1]
corrosive	H318	Causes serious eye damage	PubChem [1]
	H335	May cause respiratory irritation	PubChem [1]

- Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of dust. [17]* Personal Protective Equipment (PPE): Wear impervious gloves, a lab coat, and chemical safety goggles or a face shield. [17][18]* Handling: Avoid all personal contact, including inhalation and skin/eye contact. [19] Avoid generating dust. Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Store locked up. [18]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [17]

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